molecular formula C28H34N4O4 B2717697 2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-phenylethyl)acetamide CAS No. 921463-85-6

2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-phenylethyl)acetamide

Numéro de catalogue: B2717697
Numéro CAS: 921463-85-6
Poids moléculaire: 490.604
Clé InChI: SENRPIAMFYMHRU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a structurally complex molecule featuring three key moieties:

A dihydropyridinone core substituted with a methoxy group at position 5 and a piperazine-linked 4-methoxyphenyl group at position 2.

A 4-(4-methoxyphenyl)piperazine group, which is methyl-linked to the dihydropyridinone ring. Piperazine derivatives are well-documented for their role in modulating receptor binding, particularly in neurological and anticancer targets .

Propriétés

IUPAC Name

2-[5-methoxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyridin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O4/c1-35-25-10-8-23(9-11-25)31-16-14-30(15-17-31)19-24-18-26(33)27(36-2)20-32(24)21-28(34)29-13-12-22-6-4-3-5-7-22/h3-11,18,20H,12-17,19,21H2,1-2H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENRPIAMFYMHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CN3CC(=O)NCCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-phenylethyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting 4-methoxyphenylamine with ethylene glycol in the presence of a catalyst.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where the piperazine ring reacts with 4-methoxybenzyl chloride.

    Formation of the Pyridinone Moiety: The pyridinone moiety is synthesized by reacting 2-chloronicotinic acid with methanol and a base to form the corresponding ester, followed by cyclization to form the pyridinone ring.

    Final Coupling Reaction: The final step involves coupling the piperazine derivative with the pyridinone derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyridinone moiety can be reduced to form the corresponding alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Target Receptors

The primary target for this compound is the alpha1-adrenergic receptors (α1-AR), which are G-protein-coupled receptors involved in various physiological processes including vasoconstriction and smooth muscle contraction. The binding of this compound to these receptors can modulate their activity, which is significant for therapeutic applications.

Mode of Action

Upon binding to the alpha1-adrenergic receptors, the compound can either activate or block these receptors, leading to various downstream effects in cellular signaling pathways. This mechanism is particularly relevant in the context of treating cardiovascular diseases and other conditions influenced by adrenergic signaling.

Biochemical Pathways

The compound influences several biochemical pathways associated with α1-AR activation, including those related to neurotransmitter release and smooth muscle contraction. This modulation can have implications for conditions such as hypertension and other cardiovascular disorders.

Medicinal Chemistry

  • Anticancer Properties : Research indicates that similar compounds with analogous structures exhibit cytotoxic effects against various cancer cell lines. The potential for 2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-phenylethyl)acetamide to inhibit cancer cell proliferation is an area of active investigation.
  • Neurological Disorders : The interaction with alpha1 receptors suggests potential applications in treating neurological disorders where adrenergic signaling plays a role.
  • Cardiovascular Diseases : Given its mechanism of action on alpha1 receptors, this compound may be studied for its effects on blood pressure regulation and other cardiovascular functions.

Chemical Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the piperazine ring.
  • Introduction of methoxy groups via nucleophilic substitution.
  • Coupling reactions to attach the phenylethyl acetamide moiety.

These synthetic routes are essential for producing the compound in sufficient quantities for research and application.

Uniqueness of 2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-phenylethyl)acetamide

This compound stands out due to its combination of pharmacophores that enhance its potential bioactivity compared to similar compounds. The presence of multiple methoxy groups and the specific arrangement of functional groups contribute to its distinct properties.

Mécanisme D'action

The mechanism of action of 2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Bioactivity Comparisons

Compound Name / ID Core Structure Substituents Tanimoto Similarity* Notable Bioactivity (if reported) Source
Target Compound Dihydropyridinone + Piperazine + Acetamide 5-Methoxy, 4-(4-methoxyphenyl)piperazine, N-phenethyl acetamide N/A Hypothesized kinase/receptor modulation N/A
N-(4-{2-Hydroxy-3-[4-(4-Methoxyphenyl)-1-Piperazinyl]Propoxy}Phenyl)Acetamide Piperazine + Acetamide 4-Methoxyphenylpiperazine, hydroxypropoxy-phenyl acetamide ~0.65–0.70 Anticancer (HDAC inhibition inferred)
2-[4-(4-Methoxyphenyl)Piperazin-1-Yl]-N-[4-(6-Methyl-1,3-Benzothiazol-2-Yl)Phenyl]Acetamide Piperazine + Acetamide 4-Methoxyphenylpiperazine, benzothiazole-linked phenyl acetamide ~0.60–0.65 Antiproliferative (kinase inhibition)
N-(4-Phenoxyphenyl)-2-(4-Pyridin-2-Ylpiperazin-1-Yl)Acetamide Piperazine + Acetamide Pyridinylpiperazine, phenoxyphenyl acetamide ~0.55–0.60 Serotonin/dopamine receptor antagonism

*Tanimoto coefficients estimated using Morgan fingerprints ().

Key Findings:

Structural Similarity and Scaffold Variations: The target compound shares a piperazine-acetamide scaffold with –14 compounds. However, its dihydropyridinone core distinguishes it from simpler piperazine-acetamide derivatives. This core may enhance binding to oxidoreductases or kinases, as dihydropyridinones are known NAD(P)H mimics . The 4-methoxyphenylpiperazine group (shared with –14) is associated with GPCR modulation (e.g., serotonin 5-HT1A receptors) , while the phenethyl-acetamide side chain could improve blood-brain barrier penetration compared to benzothiazole () or phenoxy () substituents.

Bioactivity Trends :

  • Compounds with higher Tanimoto scores (e.g., : ~0.65–0.70) exhibit stronger correlations in predicted bioactivity, such as histone deacetylase (HDAC) inhibition, inferred from structural analogs like SAHA .
  • Lower similarity (e.g., : ~0.55–0.60) correlates with divergent targets, such as neurotransmitter receptors, highlighting the impact of substituents on mode of action .

Activity Cliffs: Minor structural changes (e.g., replacing dihydropyridinone with benzothiazole in ) can create activity cliffs, where small structural differences lead to significant potency shifts. For example, benzothiazole-linked acetamides show enhanced antiproliferative activity but reduced CNS penetration compared to the phenethyl group in the target compound .

Computational and Experimental Validation Insights

  • Molecular Networking: Clustering via MS/MS fragmentation () and Murcko scaffolds () would classify the target compound in a cluster distinct from simpler piperazine-acetamides due to its dihydropyridinone core.
  • Docking Studies: The dihydropyridinone moiety may interact with catalytic lysine residues in kinase or HDAC binding pockets, as seen in SAHA-like inhibitors .
  • Pharmacokinetics : The phenethyl group likely improves logP (lipophilicity) compared to polar substituents in –14, suggesting better oral bioavailability .

Activité Biologique

The compound 2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-phenylethyl)acetamide , also known as G876-0762, is a synthetic derivative belonging to the class of dihydropyridine compounds. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

The molecular formula of G876-0762 is C27H32N4O5 , with a molecular weight of 492.58 g/mol . It features several functional groups, including methoxy and piperazine moieties, which are often associated with various biological activities.

PropertyValue
Molecular FormulaC27H32N4O5
Molecular Weight492.58 g/mol
LogP (Partition Coefficient)2.639
Water Solubility (LogSw)-3.04
Polar Surface Area68.575 Ų
pKa (Acid Dissociation Constant)11.57

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to G876-0762 exhibit antidepressant and anxiolytic properties. The presence of the piperazine ring is particularly noteworthy as it is a common structural feature in many anxiolytic drugs. Studies have demonstrated that modifications in the piperazine structure can enhance the binding affinity to serotonin receptors, potentially leading to improved therapeutic effects in mood disorders .

Antioxidant Activity

G876-0762 has been evaluated for its antioxidant potential. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various pathologies including neurodegenerative diseases and cancer. Preliminary findings suggest that this compound may exhibit significant free radical scavenging activity, contributing to its potential protective effects against cellular damage .

Anti-inflammatory Properties

The compound's anti-inflammatory activity has also been investigated. In vitro studies have shown that G876-0762 can inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions. This activity may be attributed to its ability to modulate signaling pathways involved in inflammation .

Case Studies and Research Findings

  • Study on Antidepressant Effects : A study conducted on animal models demonstrated that G876-0762 significantly reduced depressive-like behaviors when administered at varying doses over a two-week period. The results indicated a dose-dependent response with notable improvements in the forced swim test scores .
  • Oxidative Stress Mitigation : In a controlled laboratory setting, G876-0762 was tested for its ability to reduce oxidative stress markers in neuronal cell cultures exposed to hydrogen peroxide. The compound showed a marked decrease in malondialdehyde levels, indicating reduced lipid peroxidation .
  • Inflammatory Response Modulation : A recent study published in a pharmacological journal highlighted the efficacy of G876-0762 in reducing TNF-alpha levels in lipopolysaccharide-stimulated macrophages, underscoring its potential as an anti-inflammatory agent .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.